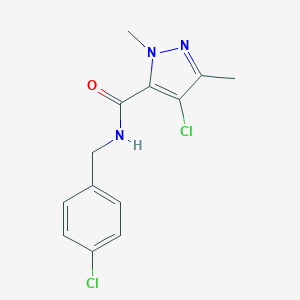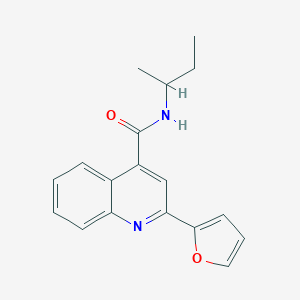![molecular formula C16H13F2NO4 B279911 Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate](/img/structure/B279911.png)
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate, also known as DFB, is a chemical compound with potential applications in scientific research. It is a synthetic compound that belongs to the family of benzamide derivatives. DFB is a white powder that is soluble in organic solvents such as dimethyl sulfoxide, ethanol, and methanol.
Wirkmechanismus
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate acts as an inhibitor of various enzymes and proteins involved in inflammation, cancer, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has been shown to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has been shown to have antibacterial effects by inhibiting the growth of certain bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has several advantages for use in lab experiments. It is a synthetic compound that can be easily obtained and purified. It has also been shown to have potential applications in various fields of research. However, there are limitations to its use as well. Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has not been extensively studied, and its safety profile is not well-established. Additionally, it may have off-target effects on other enzymes and proteins.
Zukünftige Richtungen
There are several future directions for research involving Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate. One potential direction is the development of Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another potential direction is the study of Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate's effects on other enzymes and proteins, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to establish the safety profile of Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate and to determine its potential side effects.
Conclusion:
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate, or Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate, is a synthetic compound with potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties through its inhibition of various enzymes and proteins. While it has several advantages for use in lab experiments, its safety profile is not well-established, and further studies are needed to determine its potential side effects. Future research involving Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate could lead to the development of new drugs for the treatment of various diseases and the discovery of new therapeutic targets.
Synthesemethoden
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate can be synthesized through a multi-step process involving the reaction of 4-difluoromethoxybenzoyl chloride with 3-aminobenzoic acid followed by methylation of the resulting compound with dimethyl sulfate. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate has been used in scientific research for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the activity of certain enzymes and proteins involved in these processes.
Eigenschaften
Molekularformel |
C16H13F2NO4 |
|---|---|
Molekulargewicht |
321.27 g/mol |
IUPAC-Name |
methyl 3-[[4-(difluoromethoxy)benzoyl]amino]benzoate |
InChI |
InChI=1S/C16H13F2NO4/c1-22-15(21)11-3-2-4-12(9-11)19-14(20)10-5-7-13(8-6-10)23-16(17)18/h2-9,16H,1H3,(H,19,20) |
InChI-Schlüssel |
WZVZVKCDYLFFKE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Kanonische SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chlorophenoxy)methyl]-N-(4-methoxybenzyl)-2-furamide](/img/structure/B279829.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
![ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279839.png)

![4-[(3,4-dimethylphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B279846.png)
![4-{4-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B279847.png)
![ethyl 3-({[3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279848.png)
![4-(3-methylphenyl)-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B279849.png)
![4-bromo-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279854.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279855.png)